

Introduction: A Fluorinated Building Block for Advanced Peptide Design

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Compound of Interest

Compound Name: *Boc-3-fluoro-DL-valine*

Cat. No.: *B598946*

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In the landscape of modern peptide science and drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone for developing therapeutics with enhanced efficacy, stability, and novel functionalities. Among these, fluorinated amino acids have emerged as particularly powerful tools. This guide provides a comprehensive technical overview of N-tert-butoxycarbonyl-3-fluoro-DL-valine (**Boc-3-fluoro-DL-valine**), a specialized building block designed for peptide synthesis.

The valine side chain, with its isopropyl group, is a fundamental component of many bioactive peptides. The introduction of a fluorine atom at the 3-position of this side chain imparts unique stereoelectronic properties that can profoundly influence peptide conformation, metabolic stability, and binding interactions. The N-terminal tert-butoxycarbonyl (Boc) protecting group is a classic and robust choice for solid-phase peptide synthesis (SPPS), enabling the controlled, stepwise assembly of peptide chains.

This document will delve into the chemical structure and nomenclature of **Boc-3-fluoro-DL-valine**, its physicochemical and spectroscopic characteristics, a detailed methodology for its synthesis, and its applications in the design of advanced peptides. The insights provided are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated amino acid in their work.

Chemical Structure and Nomenclature

A clear understanding of the chemical identity of **Boc-3-fluoro-DL-valine** is essential for its effective use.

Systematic IUPAC Name: (2R,S)-2-[[tert-butoxy)carbonyl]amino]-3-fluoro-3-methylbutanoic acid

Deconstruction of the Nomenclature:

- (2R,S)-: This prefix indicates that the compound is a racemic mixture of both the (2R) and (2S) enantiomers at the alpha-carbon. The "DL" in the common name also signifies this racemic nature.
- 2-[[tert-butoxy)carbonyl]amino]-: This part of the name describes the N-terminal protecting group. The tert-butoxycarbonyl (Boc) group is attached to the amino group at the second carbon (the alpha-carbon) of the butanoic acid backbone.
- 3-fluoro-: This indicates the presence of a fluorine atom at the third carbon of the butanoic acid chain, which is within the valine side chain.
- 3-methylbutanoic acid: This is the systematic name for the carbon backbone of the valine amino acid.

2D Chemical Structure:

Caption: 2D structure of N-tert-butoxycarbonyl-3-fluoro-DL-valine.

Physicochemical and Spectroscopic Properties

While specific experimental data for **Boc-3-fluoro-DL-valine** is not extensively published, its properties can be inferred from its constituent parts and comparison to the well-characterized Boc-L-valine.

Table 1: Physicochemical Properties

Property	Value	Source/Comment
CAS Number	171348-52-0	For Boc-3-fluoro-DL-valine.
Molecular Formula	C ₁₀ H ₁₈ FNO ₄	[1]
Molecular Weight	235.25 g/mol	[1]
Appearance	Expected to be a white to off-white solid.	Based on similar compounds like Boc-L-valine.[2]
Melting Point	Not available. For comparison, the melting point of Boc-L-valine is 77-80 °C.[2] The introduction of fluorine may alter the crystal lattice and melting point.	
Solubility	Expected to be soluble in organic solvents like ethanol, ether, and chloroform, with limited solubility in water.[2] The fluorine atom may slightly alter polarity and solubility characteristics.	

Spectroscopic Characterization:

The structural features of **Boc-3-fluoro-DL-valine** would give rise to a unique spectroscopic signature.

- ¹H NMR:** The proton NMR spectrum would show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.45 ppm), the methyl protons of the valine side chain (which would be split by the adjacent fluorine atom), the alpha-proton, and the NH proton.[3] The coupling between the fluorine and the adjacent methyl and methine protons would provide key structural information.
- ¹³C NMR:** The carbon NMR spectrum would display distinct signals for the carbonyl carbons, the quaternary carbon of the Boc group, the alpha-carbon, and the carbons of the fluorinated

isopropyl side chain. The carbon signals of the side chain would exhibit C-F coupling.

- ^{19}F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated molecules.[4] For **Boc-3-fluoro-DL-valine**, a single resonance would be expected, and its chemical shift and coupling to nearby protons would confirm the position of the fluorine atom.

Synthesis Methodology: A Representative Protocol

While a specific, peer-reviewed synthesis protocol for **Boc-3-fluoro-DL-valine** is not readily available, a robust and widely used method for the Boc-protection of amino acids can be adapted. The following protocol is based on the synthesis of Boc-L-valine and serves as a reliable starting point.[5]

Experimental Protocol: Boc Protection of 3-fluoro-DL-valine

Materials:

- 3-fluoro-DL-valine
- Di-tert-butyl dicarbonate (Boc anhydride)
- Sodium hydroxide (NaOH)
- Tetrahydrofuran (THF)
- Diethyl ether
- Ethyl acetate
- Citric acid
- Sodium sulfate (Na_2SO_4), anhydrous
- Petroleum ether

Procedure:

- **Dissolution:** Dissolve 3-fluoro-DL-valine in a 1N aqueous solution of NaOH. Add water to achieve the desired concentration, followed by the addition of THF as a co-solvent.
- **Reaction with Boc Anhydride:** Cool the solution to 10°C with vigorous stirring. Add Boc anhydride in portions over a period of time. After each addition, add 2N aqueous NaOH to maintain the pH of the solution between 8 and 9.
- **Workup:** After the reaction is complete (typically monitored by TLC), extract the reaction mixture with diethyl ether to remove any unreacted Boc anhydride.
- **Acidification and Extraction:** Acidify the aqueous layer with a 0.5 M aqueous solution of citric acid. This will cause the oily **Boc-3-fluoro-DL-valine** to precipitate. Extract the product into ethyl acetate.
- **Washing and Drying:** Wash the ethyl acetate extract with a small amount of water and then dry the organic layer over anhydrous Na₂SO₄.
- **Crystallization and Isolation:** Concentrate the dried ethyl acetate solution under reduced pressure. Add petroleum ether to the concentrated residue and allow the mixture to stand in a refrigerator to induce crystallization. Filter the resulting crystals and dry them to obtain the final product.

Causality of Experimental Choices:

- **Basic Conditions (NaOH):** The reaction is carried out under basic conditions to deprotonate the amino group of the 3-fluoro-DL-valine, making it nucleophilic and reactive towards the electrophilic carbonyl carbon of the Boc anhydride.
- **THF as a Co-solvent:** THF is used to ensure the miscibility of the aqueous and organic components of the reaction mixture.
- **Portion-wise Addition and pH Control:** Adding the Boc anhydride in portions and maintaining the pH helps to control the reaction rate and prevent side reactions.
- **Acidification with Citric Acid:** A weak acid like citric acid is used to protonate the carboxylate group of the product, making it less water-soluble and causing it to precipitate or be readily extracted into an organic solvent.

Synthesis Workflow Diagram:

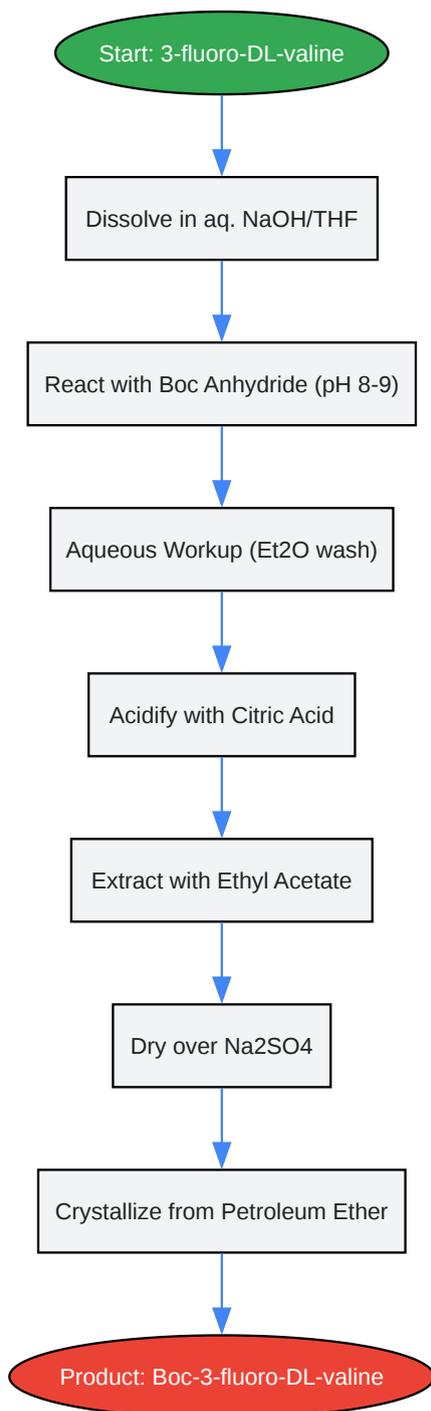


Figure 2. General Workflow for Boc Protection of 3-fluoro-DL-valine

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Caption: A generalized workflow for the synthesis of **Boc-3-fluoro-DL-valine**.

Applications in Peptide Science and Drug Discovery

The incorporation of **Boc-3-fluoro-DL-valine** into peptides is a strategic choice to modulate their biological and pharmacological properties. This is primarily achieved through the unique effects of the fluorine substituent.

Solid-Phase Peptide Synthesis (SPPS):

Boc-3-fluoro-DL-valine is a valuable building block for Boc-chemistry-based SPPS.[6][7] In this strategy, the Boc group serves as a temporary N-terminal protecting group, which is cleaved at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA).[6] Side-chain protecting groups are generally benzyl-based and are removed at the end of the synthesis using a strong acid like hydrofluoric acid (HF).[6]

Mechanistic Impact of 3-Fluoro Substitution:

The presence of a fluorine atom at the 3-position of the valine side chain has several important consequences for the resulting peptide:

- **Conformational Constraint:** The highly electronegative fluorine atom can influence the conformational preferences of the amino acid side chain through steric and electronic effects. [8] This can lead to a more restricted range of accessible conformations, which can be advantageous for locking a peptide into a bioactive conformation.[9] This conformational constraint can enhance binding affinity and specificity for a biological target.
- **Enhanced Proteolytic Stability:** The C-F bond is significantly stronger than a C-H bond. The presence of the fluorine atom can shield the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.
- **Modulation of Binding Affinity:** The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions. It can also alter the hydrophobicity of the side chain, which can influence binding to hydrophobic pockets in proteins.

- ^{19}F NMR Probe: The fluorine atom serves as a sensitive reporter for ^{19}F NMR studies, allowing for the investigation of peptide-protein interactions, conformational changes, and dynamics in a complex biological environment without interference from other signals.[4]

Illustrative Role in Peptide-Target Interaction:

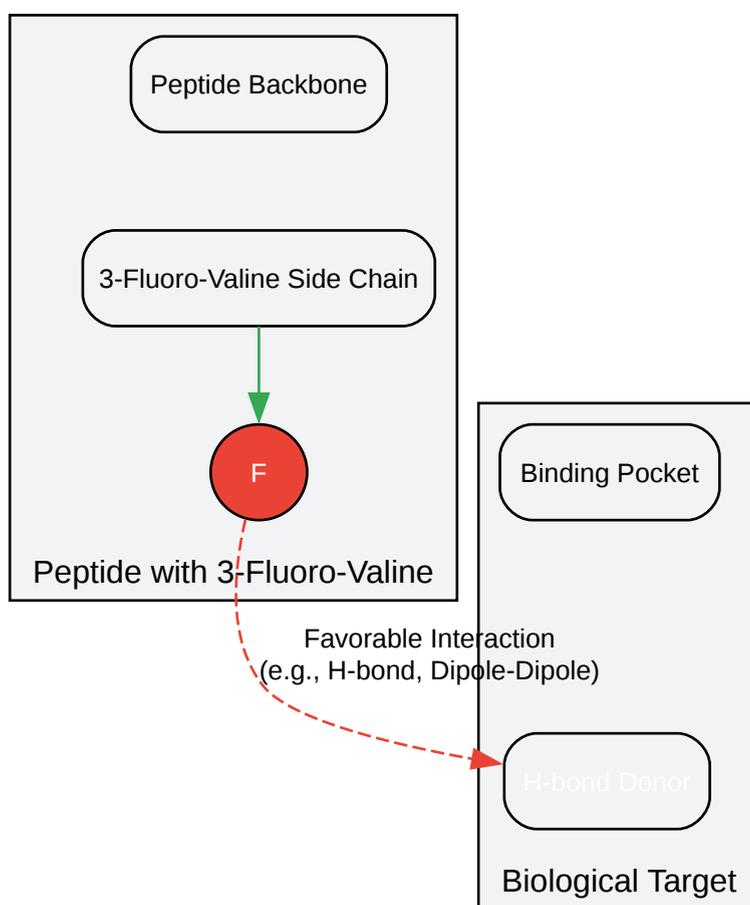


Figure 3. Enhanced Peptide-Target Binding via Fluorine Interaction

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Caption: Fluorine on the valine side chain can mediate favorable interactions within a target's binding pocket.

Conclusion

N-tert-butoxycarbonyl-3-fluoro-DL-valine represents a valuable and specialized building block for the synthesis of peptides with tailored properties. Its N-terminal Boc group allows for its seamless integration into established solid-phase peptide synthesis workflows. The strategic introduction of a fluorine atom at the 3-position of the valine side chain offers a powerful means to enhance the conformational stability, proteolytic resistance, and binding affinity of peptides. As the demand for more sophisticated and effective peptide-based therapeutics continues to grow, the use of precisely engineered, fluorinated amino acids like **Boc-3-fluoro-DL-valine** will undoubtedly play an increasingly important role in advancing the frontiers of drug discovery and development.

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